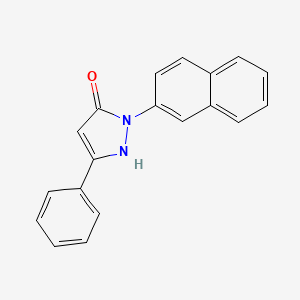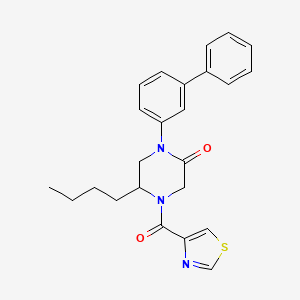![molecular formula C19H27FN2O2 B5587834 2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)
2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to the class of diazaspiro[5.5]undecane derivatives, a group known for its complex molecular architecture and relevance in medicinal chemistry and material science. These compounds often exhibit unique chemical behaviors due to their spirocyclic structure and the presence of multiple functional groups.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves multi-component reactions (MCRs), spirocyclization processes, and careful manipulation of functional groups to achieve the desired molecular architecture. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives have been synthesized via a one-pot MCR catalyzed by Et3N, demonstrating the complexity and precision required in these syntheses (Li et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Diazaspiro compounds, including those similar to the specified compound, are known for their intriguing chemical properties and structural complexity. For instance, the synthesis of functionalized trifluoromethylated diazaspiro compounds through multi-component reactions highlights the versatility of these structures in creating complex molecular architectures (Li et al., 2014). Such synthetic methodologies could be adapted to synthesize the specified compound, providing a pathway for the exploration of its unique properties and potential applications in medicinal chemistry or as intermediates in organic synthesis.
Catalytic Applications
Diazaspiro compounds have also been studied for their catalytic applications. The efficient synthesis of nitrogen-containing spiro heterocycles via catalyst-free reactions indicates the potential of diazaspiro compounds in catalysis (Aggarwal et al., 2014). By exploring the catalytic properties of the specified compound, researchers could develop new catalytic systems for organic transformations, potentially leading to more efficient and sustainable chemical processes.
Pharmaceutical Applications
Although direct information on pharmaceutical applications of the specific compound is not available, related structures have been explored for their biological activities. For example, the synthesis and evaluation of antihypertensive diazaspiro compounds suggest potential therapeutic applications of diazaspiro derivatives (Clark et al., 1983). Further research into the biological activity of the specified compound could uncover new therapeutic uses, particularly in the treatment of cardiovascular diseases.
Material Science Applications
Diazaspiro compounds have also been investigated for their applications in material science, such as in the development of sensors and fluorescent probes. A study on rhodamine-based dual chemosensors for metal ions demonstrates the potential of spiro compounds in sensing applications (Roy et al., 2019). The unique structural features of diazaspiro compounds, including the one specified, could be leveraged to design novel sensors with high sensitivity and selectivity for various analytes.
Propriétés
IUPAC Name |
2-ethyl-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-3-22-14-19(7-6-18(22)23)8-10-21(11-9-19)13-15-12-16(24-2)4-5-17(15)20/h4-5,12H,3,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIUSXRJJQXDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC1=O)CCN(CC2)CC3=C(C=CC(=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)

![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)
![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)
![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)